

# physical properties of 2-Amino-4,5-dichlorophenol

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## Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419

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## An In-depth Technical Guide to the Physical Properties of 2-Amino-4,5-dichlorophenol

**Executive Summary:** This document provides a comprehensive technical overview of the core physical and chemical properties of **2-Amino-4,5-dichlorophenol** (CAS No: 28443-57-4), a significant chemical intermediate in various synthetic applications, including pharmaceuticals and dyes. While foundational data such as molecular weight, melting point, and boiling point are well-established, this guide also addresses the current gaps in publicly available experimental data for properties like solubility, pKa, and detailed spectroscopic profiles. By synthesizing established data with predictive analysis based on structural analogues, this whitepaper offers researchers and drug development professionals a critical evaluation of the compound's characteristics. Furthermore, it provides robust, field-proven experimental protocols for determining these properties, ensuring a self-validating approach to its characterization. The insights herein are crucial for process optimization, formulation development, and analytical method validation.

## Chemical Identity and Significance

**2-Amino-4,5-dichlorophenol** is a substituted aromatic compound featuring an aniline and a phenol moiety, with two chlorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile precursor in organic synthesis. Its identity is established by the following key identifiers:

- IUPAC Name: **2-amino-4,5-dichlorophenol**[\[1\]](#)

- CAS Number: 28443-57-4[1]
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO[1]
- Synonyms: 4,5-Dichloro-2-aminophenol, 3,4-dichloro-6-aminophenol[1]

In the context of drug development, understanding the physicochemical properties of such intermediates is paramount. These properties directly influence reaction kinetics, purification strategies, formulation design, and even the toxicological profile of downstream active pharmaceutical ingredients (APIs).

## Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. The following table summarizes the known and predicted data for **2-Amino-4,5-dichlorophenol**.

Property	Value	Source
Molecular Weight	178.02 g/mol	[2]
Appearance	Solid	[2]
Melting Point	174-175 °C	[2]
Boiling Point	309.1 °C (at 760 mmHg)	[2]
Solubility	Data not experimentally determined. Predicted to be soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol) and poorly soluble in water.	[3]
Acidity Constant (pKa)	Data not experimentally determined. Predicted to be in the range of 7.5 - 8.0 based on structural analogues.	[4][5]

## Molecular Structure and Weight

The calculated molecular weight of **2-Amino-4,5-dichlorophenol** is approximately 178.01 g/mol .[1] Commercial suppliers often list it as 178.02 g/mol .[2] This value is fundamental for all stoichiometric calculations in synthetic protocols.

## Physical State and Appearance

**2-Amino-4,5-dichlorophenol** is a solid at standard temperature and pressure.[2] While specific color and crystalline form data are not detailed in readily available literature, related aminophenols are often described as crystalline powders, ranging from light brown to off-white.[6] Purity can significantly impact appearance.

## Melting and Boiling Points

The melting point is a sharp, well-defined range of 174-175 °C, indicating a relatively pure crystalline solid.[2] The boiling point is reported to be 309.1 °C at atmospheric pressure, suggesting low volatility under standard conditions.[2] This high boiling point is expected due to the potential for intermolecular hydrogen bonding from the amino and hydroxyl groups.

## Solubility Characteristics

Expert Insight: While quantitative solubility data is not available in the literature, the amphoteric nature of **2-Amino-4,5-dichlorophenol** allows for expert prediction of its behavior. The molecule possesses a weakly basic amino group and a weakly acidic phenolic hydroxyl group, making its solubility highly pH-dependent.[3]

- In Neutral Organic Solvents: Based on the "like dissolves like" principle and data from similar compounds, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][7]
- In Aqueous Media: Its solubility in neutral water is predicted to be low. However, in acidic aqueous solutions (pH < 2), the amino group will be protonated ( $\text{-NH}_3^+$ ), forming a salt and significantly increasing aqueous solubility.[3] Conversely, in alkaline solutions (pH > 10), the phenolic proton will be abstracted to form a phenoxide salt ( $\text{-O}^-$ ), which also enhances aqueous solubility.[3] This behavior is critical for designing extraction, purification, and formulation protocols.

## Acidity Constant (pKa)

Expert Insight: An experimental pKa for **2-Amino-4,5-dichlorophenol** has not been reported. However, we can estimate its value based on related structures. The pKa of 2,5-dichlorophenol is 7.51.[5] A predicted pKa for the isomer 2-amino-4,6-dichlorophenol is 7.85.[4][8] The electron-donating amino group and electron-withdrawing chlorine atoms have opposing effects on the acidity of the phenolic proton. It is reasonable to hypothesize that the pKa of the phenolic group in **2-Amino-4,5-dichlorophenol** lies within the 7.5 to 8.0 range. A second pKa for the protonation of the amino group would be expected in the acidic range (approx. 2-4). Experimental determination is required for confirmation.

## Spectroscopic Profile (Predicted)

No experimental spectra for **2-Amino-4,5-dichlorophenol** are available in common public databases. However, a detailed prediction of its spectral characteristics can be made based on its functional groups. This predictive analysis is an essential tool for researchers in the absence of empirical data, for instance, when monitoring a reaction where this compound is a potential intermediate.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The substituted benzene ring is a strong chromophore. Based on data for other chlorophenols and aminophenols, absorption maxima are expected in the UV region.[9][10] Two primary absorption bands would be predicted:

- A strong band around 220-240 nm.
- A weaker, broader band around 280-310 nm. The exact  $\lambda_{\text{max}}$  and molar absorptivity ( $\epsilon$ ) would be solvent-dependent (solvatochromism).

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

- O-H Stretch: A broad absorption band in the region of 3200-3500  $\text{cm}^{-1}$ .
- N-H Stretch: Two sharp peaks (for the primary amine  $-\text{NH}_2$ ) in the region of 3300-3500  $\text{cm}^{-1}$ , potentially overlapping with the O-H stretch.

- C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600  $\text{cm}^{-1}$ .
- C-O Stretch (Phenolic): A strong peak around 1200-1260  $\text{cm}^{-1}$ .
- C-N Stretch: An absorption in the 1250-1350  $\text{cm}^{-1}$  region.
- C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The aromatic region would be most informative. The molecule has two aromatic protons. Due to their positions on the ring relative to the other substituents, they would appear as distinct signals, likely doublets or singlets depending on coupling, in the 6.5-7.5 ppm range. The protons of the  $-\text{NH}_2$  and  $-\text{OH}$  groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group (C-O) would be the most deshielded, appearing around 145-155 ppm. The carbon attached to the amino group (C-N) would appear around 135-145 ppm. The two carbons bonded to chlorine (C-Cl) would be found around 120-130 ppm, while the remaining two carbons (C-H) would be further upfield.

## Experimental Methodologies

To address the data gaps identified, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research and development.

### Protocol for Melting Point Determination (Capillary Method)

- Sample Preparation: Ensure the **2-Amino-4,5-dichlorophenol** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

- Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (174 °C). Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point range is  $T_1$ - $T_2$ . For a pure substance, this range should be narrow ( $< 2$  °C).

## Protocol for Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility in a given solvent at a specified temperature.

- System Preparation: Add an excess amount of **2-Amino-4,5-dichlorophenol** to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted vessel.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.
- Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (against a calibration curve).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L.

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*Fig. 1: Experimental workflow for solubility determination.*

## Protocol for Spectroscopic Analysis

- Sample Preparation:
  - NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance below 1.5 AU.
- Instrument Setup: Calibrate and blank the spectrometer according to the manufacturer's instructions.
- Data Acquisition:
  - NMR: Acquire <sup>1</sup>H, <sup>13</sup>C, and other relevant spectra (e.g., DEPT).
  - IR: Collect the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - UV-Vis: Scan the sample over a range of 200-800 nm.
- Data Processing: Process the raw data (e.g., Fourier transform, baseline correction) and analyze the resulting spectra to identify characteristic peaks, shifts, and coupling constants.

## Application in R&D: A Causal Perspective

The physical properties of **2-Amino-4,5-dichlorophenol** are not merely data points; they are critical parameters that dictate its application and handling in a research and development setting.

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*Fig. 2: Interrelation of physical properties and R&D stages.*

- **Expertise & Causality:** A high melting point suggests high crystalline lattice energy, which often correlates with lower solubility. Understanding this allows a scientist to proactively choose an appropriate high-boiling point solvent for a reaction to ensure the compound remains in solution. The pKa value directly informs the pH required for an aqueous extraction; to isolate the compound in an organic layer, the aqueous pH must be adjusted to its isoelectric point where it is least soluble.
- **Trustworthiness & Validation:** The spectroscopic profile acts as a fingerprint. A synthetic chemist must validate the identity and purity of their synthesized **2-Amino-4,5-dichlorophenol** against its known (or, in this case, predicted) spectral data before proceeding to the next step. Any deviation signals impurities or an incorrect structure, preventing costly failures downstream.

## Safety and Handling

**2-Amino-4,5-dichlorophenol** is classified with several hazards that necessitate careful handling in a laboratory setting.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- **Pictograms:** GHS07 (Exclamation Mark).[2]
- **Precautionary Measures:** Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[11]

## Conclusion

**2-Amino-4,5-dichlorophenol** is a valuable chemical intermediate with well-defined thermal properties. This guide has synthesized the available empirical data and provided expert-driven predictions for key properties such as solubility, pKa, and spectroscopic characteristics, where experimental data is currently lacking. By furnishing detailed, actionable protocols for their determination, this document empowers researchers and drug development professionals to fully characterize this compound. A thorough understanding and experimental validation of these physical properties are not academic exercises; they are foundational to ensuring the efficiency, safety, and success of the entire development lifecycle.



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